4-Chloro-2-methylphenyl-(2-pyridyl)methanol
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Overview
Description
4-Chloro-2-methylphenyl-(2-pyridyl)methanol is an organic compound with the molecular formula C13H12ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenyl group and a pyridyl group attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylphenyl-(2-pyridyl)methanol typically involves the reaction of 4-chloro-2-methylbenzaldehyde with 2-pyridylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylphenyl-(2-pyridyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol or amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
4-Chloro-2-methylphenyl-(2-pyridyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylphenyl-(2-pyridyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the pyridyl group.
2-Pyridylmethanol: Contains the pyridyl group but lacks the chloro-substituted phenyl group.
4-Chloro-2-methylbenzyl alcohol: Similar structure but lacks the pyridyl group.
Uniqueness: 4-Chloro-2-methylphenyl-(2-pyridyl)methanol is unique due to the presence of both the chloro-substituted phenyl group and the pyridyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(4-chloro-2-methylphenyl)-pyridin-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-8-10(14)5-6-11(9)13(16)12-4-2-3-7-15-12/h2-8,13,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJWRXDOJRYWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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